molecular formula C24H25ClN2O6 B2383316 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 929489-09-8

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2383316
M. Wt: 472.92
InChI Key: KNMHXTYCKCDWGN-NHDPSOOVSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H25ClN2O6 and its molecular weight is 472.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential as a PET Probe

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a structurally related compound, is identified as a potent and selective proviral integration site in Moloney murine leukemia virus kinase 1 (PIM1) inhibitor, with an IC₅₀ value of 3 nM. It was designed and synthesized as a new potential PET probe for imaging the enzyme PIM1, yielding a 20-30% decay-corrected radiochemical yield and a specific activity of 370-740 GBq/μmol at the end of bombardment (EOB) (Gao, Wang, Miller, & Zheng, 2013).

Novel Synthesis Techniques

A new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was developed through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process exhibited significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, highlighting a novel method for creating structurally similar compounds (Gabriele et al., 2006).

Anti-Inflammatory and Analgesic Activities

Compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, structurally related to the target molecule, were synthesized and used to prepare a variety of new heterocyclic compounds. These were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and showed notable analgesic and anti-inflammatory activities, with some compounds exhibiting high inhibitory activity on COX-2 selectivity and comparable inhibition of edema to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Activity

A three-component Strecker-type reaction applied for the synthesis of benzofuran derivatives demonstrated a synthetically simple and effective method with high atom economy and yield. The antioxidant activity and free radical scavenging capacity of these newly synthesized compounds were evaluated using DPPH and ferric reducing antioxidant power (FRAP) assays, exhibiting good results compared to known antioxidants BHT and TBHQ (Ezzatzadeh & Hossaini, 2018).

properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O6/c25-17-9-15(23-16(10-17)13-31-14-32-23)11-21-22(30)18-1-2-20(29)19(24(18)33-21)12-27-5-3-26(4-6-27)7-8-28/h1-2,9-11,28-29H,3-8,12-14H2/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHXTYCKCDWGN-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

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